molecular formula C16H17ClN2O4S B4237662 ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate

ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate

Cat. No.: B4237662
M. Wt: 368.8 g/mol
InChI Key: IDCCKWLGLZVNRM-UHFFFAOYSA-N
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Description

Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate is a complex organic compound that features a combination of aromatic and carbamate functional groups

Preparation Methods

The synthesis of ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzylamine with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Scientific Research Applications

Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate can be compared to other similar compounds, such as:

    Ethyl (4-{[(2-bromobenzyl)amino]sulfonyl}phenyl)carbamate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl (4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)carbamate: The presence of a methyl group can influence the compound’s solubility and interaction with biological targets.

    Ethyl (4-{[(2-fluorobenzyl)amino]sulfonyl}phenyl)carbamate: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate in scientific research and industry.

Properties

IUPAC Name

ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-2-23-16(20)19-13-7-9-14(10-8-13)24(21,22)18-11-12-5-3-4-6-15(12)17/h3-10,18H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCCKWLGLZVNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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